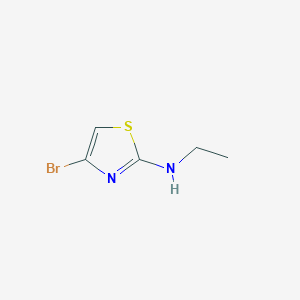

4-bromo-N-ethyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7BrN2S |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C5H7BrN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8) |

InChI Key |

DVFSJKZTDVQTTB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=CS1)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Bromo N Ethyl 1,3 Thiazol 2 Amine

Reactivity of the Bromo Substituent at Position 4

The bromine atom at the C4 position of the thiazole (B1198619) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the thiazole ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromo substituent with a range of nucleophiles. In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the thiazole ring is temporarily disrupted and then restored upon elimination of the bromide ion. libretexts.orgwikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo substituent at position 4 serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely applicable to bromothiazoles. wikipedia.org Research has demonstrated the successful palladium-catalyzed borylation of 4-bromo-2-ketothiazoles, which then undergo Suzuki coupling with various haloheteroaromatics. nih.gov Similarly, 4-bromo-2,4'-bithiazoles have been effectively coupled with aryl/heteroaryl boronic acids. rsc.orgmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base like potassium carbonate or potassium phosphate, in solvents such as dioxane or toluene. rsc.orgnih.govnih.gov The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C4 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method has been successfully applied to 2-substituted 4-bromothiazoles for alkynyl-debromination. researchgate.netnih.gov The reaction is typically carried out under mild conditions with a base like triethylamine. researchgate.net This enables the synthesis of 4-alkynylthiazole derivatives, which are valuable intermediates for further synthetic elaborations. researchgate.netwikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is particularly effective for creating C-C bonds with alkyl, aryl, and other organic groups. In the context of thiazole chemistry, 4-bromothiazoles can be converted into organozinc reagents via a bromo-lithium exchange followed by transmetalation with a zinc salt. These organozinc species undergo highly efficient Negishi cross-coupling to form products like 2'-alkyl-4-bromo-2,4'-bithiazoles in excellent yields. researchgate.netnih.gov

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference(s) |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, Boronic Acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Aryl/Heteroaryl Thiazole | nih.gov |

| Sonogashira Coupling | Pd(0), Cu(I), Amine Base, Alkyne | 2-Substituted 4-Bromothiazole | 4-Alkynyl Thiazole | researchgate.net, nih.gov |

| Negishi Coupling | Pd(0) or Ni(0), Organozinc Reagent | 4-Bromothiazole Derivative | 4-Alkyl/Aryl Thiazole | researchgate.net, nih.gov |

Halogen Dance Reactions and Regiochemical Implications

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. ias.ac.inrsc.org This transformation can provide access to regioisomers that are otherwise difficult to synthesize. For thiazole systems, the HD reaction has been observed, often involving the migration of a bromine atom. whiterose.ac.uknih.gov

Studies on related systems, such as 4,5-dihalogenothiazoles, have shown that treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can induce a "long-range" halogen dance, where a halogen at the C5-position migrates to another connected heterocyclic ring. nih.govjst.go.jp More pertinent is the potential for the bromine at C4 of 4-bromo-N-ethyl-1,3-thiazol-2-amine to migrate to the adjacent C5 position upon treatment with a strong base. The reaction proceeds via a series of deprotonation and halogen-metal exchange steps. ias.ac.inwhiterose.ac.uk The regiochemical outcome is influenced by the relative acidity of the ring protons and the stability of the resulting organometallic intermediates. The presence of the N-ethyl amino group at C2 would influence the electronic landscape of the ring and thus the kinetics and thermodynamics of the rearrangement.

Transformations at the Exocyclic N-Ethyl Amino Group

The secondary amine functionality at the C2 position offers a rich platform for derivatization through various classical amine reactions.

Acylation and Alkylation Reactions

The nitrogen atom of the N-ethyl amino group is nucleophilic and readily undergoes acylation and alkylation.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the secondary amine into a tertiary amide. Peptide coupling reagents can also be used to form an amide bond between the thiazole amine and a carboxylic acid, a reaction demonstrated in the synthesis of thiazole-containing lexitropsins. researchgate.net

Alkylation: The N-ethyl amino group can be further alkylated using alkyl halides or other electrophilic alkylating agents. Such reactions would convert the secondary amine into a tertiary amine or, with further reaction, a quaternary ammonium (B1175870) salt. The reactivity in alkylation reactions is noted for the related compound N-ethyl-4-methyl-1,3-thiazol-2-amine. biosynth.com N-alkylation of similar 2-aminobenzothiazoles has also been reported. nih.gov

| Reaction | Reagent Type | Functional Group Formed | Reference(s) |

| Acylation | Acid Chloride, Anhydride, Carboxylic Acid + Coupling Agent | Tertiary Amide | researchgate.net |

| Alkylation | Alkyl Halide | Tertiary Amine | biosynth.com, nih.gov |

Condensation Reactions for Schiff Base Formation

The condensation of primary or secondary amines with carbonyl compounds (aldehydes and ketones) is a fundamental reaction in organic chemistry. While primary amines form neutral imines (Schiff bases), secondary amines like this compound react with carbonyls to form positively charged iminium ions. niscpr.res.innih.gov

This acid- or base-catalyzed reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. The resulting iminium ion is a reactive intermediate that can participate in various subsequent transformations. The formation of Schiff bases and related compounds from 2-aminothiazole (B372263) precursors is a well-established synthetic strategy. researchgate.netorientjchem.orguobaghdad.edu.iq For example, 2-aminobenzothiazole (B30445) readily condenses with aldehydes and ketones to yield the corresponding Schiff bases. niscpr.res.inresearchgate.net This reactivity pattern is expected to hold for the N-ethyl amino group of the title compound, allowing for its condensation with a wide range of carbonyl-containing molecules.

Formation of Polyheterocyclic Systems via Amine Reactivity

The exocyclic amine group of 2-aminothiazoles, such as this compound, is a key functional handle for the construction of fused heterocyclic systems. This reactivity is fundamental in medicinal chemistry and materials science for creating diverse molecular architectures. nih.govisuct.ru The lone pair of electrons on the nitrogen atom can act as a nucleophile, initiating reactions that lead to ring annulation.

One common strategy involves the condensation of the 2-aminothiazole moiety with bifunctional electrophiles. For instance, reactions with α-haloketones or related compounds can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.net This transformation typically proceeds through an initial nucleophilic attack of the exocyclic amine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration. The general mechanism for the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, provides a foundational understanding of the cyclization processes involving the thiazole core. nih.gov

Similarly, condensation reactions with other reagents can yield a variety of fused systems. For example, reaction with isatin (B1672199) derivatives can form Schiff bases which can be further cyclized to create spiro-heterocycles. researchgate.net The versatility of the 2-aminothiazole scaffold in forming polyheterocyclic systems is a testament to its importance as a building block in synthetic chemistry. nih.govisuct.ru

Table 1: Examples of Polyheterocyclic Systems Derived from 2-Aminothiazoles

| Reagent | Resulting Polyheterocyclic System | Reference |

| α-Haloketones | Imidazo[2,1-b]thiazoles | researchgate.net |

| Isatin | Indolin-2-one derivatives (Schiff bases) | researchgate.net |

| Maleic/Phthalic Anhydrides | 1,3-Oxazepine-diones | researchgate.net |

This table provides illustrative examples of the types of polyheterocyclic systems that can be synthesized from 2-aminothiazole precursors.

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring System

The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents, which is influenced by the heteroatoms and the substituents present on the ring. numberanalytics.com

In the thiazole ring, the position most susceptible to electrophilic attack is generally the C5 position. numberanalytics.compharmaguideline.com This is due to the electronic distribution within the ring, where the C5 position is relatively electron-rich. The presence of an electron-donating group at the C2 position, such as the N-ethyl-amine group in this compound, further enhances the electron density at C5, making it more reactive towards electrophiles. pharmaguideline.com

Common electrophilic substitution reactions that occur at the C5 position include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, bromination of a 2-aminothiazole can occur at the C5 position. It is important to note that if the C5 position is already substituted, as is the case with a bromine atom in the parent compound, electrophilic attack at other positions becomes less favorable. pharmaguideline.com

While electrophilic substitution is favored at C5, nucleophilic substitution can also occur on the thiazole ring, particularly at the C2, C4, or C5 positions when a good leaving group, such as a halogen, is present. pharmaguideline.com

The reactivity of the thiazole ring is significantly modulated by the electronic properties of its substituents. nih.govlibretexts.org These effects can either activate or deactivate the ring towards electrophilic or nucleophilic attack and can direct the position of substitution.

Electron-Donating Groups (EDGs): Substituents like amino and alkyl groups are electron-donating. libretexts.org The N-ethyl-amine group at the C2 position of this compound is an activating group. It increases the electron density of the thiazole ring, particularly at the C5 position, making the ring more susceptible to electrophilic substitution. pharmaguideline.com The presence of EDGs generally enhances the rate of electrophilic aromatic substitution. libretexts.org

The interplay between the electron-donating N-ethyl-amine group at C2 and the electron-withdrawing bromine atom at C4 in this compound creates a nuanced reactivity profile. The activating effect of the amine group likely dominates, predisposing the C5 position to further electrophilic attack, should reaction conditions overcome the deactivating influence of the bromine.

Table 2: Influence of Substituents on Thiazole Ring Reactivity

| Substituent Type | General Effect on Ring | Preferred Position of Electrophilic Attack | Reference |

| Electron-Donating (e.g., -NHR, -R) | Activation | C5 | pharmaguideline.comlibretexts.org |

| Electron-Withdrawing (e.g., -Br, -NO2) | Deactivation | Meta-directing (in benzene (B151609) systems) | nih.govlibretexts.org |

This table summarizes the general electronic effects of substituents on the reactivity of aromatic rings, which is applicable to the thiazole system.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo N Ethyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-bromo-N-ethyl-1,3-thiazol-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Comprehensive Analysis of ¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The expected signals for this compound would include:

A singlet for the proton at the C5 position of the thiazole (B1198619) ring.

A quartet corresponding to the methylene (B1212753) (-CH2-) group of the ethyl substituent, coupled to the methyl protons.

A triplet for the methyl (-CH3) group of the ethyl substituent, coupled to the methylene protons.

A broad singlet for the amine (NH) proton, which may or may not be observable depending on the solvent and concentration.

The precise chemical shifts would be influenced by the electronegativity of the neighboring atoms and the aromaticity of the thiazole ring.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. For this compound, five distinct signals would be expected:

Two signals for the carbon atoms of the thiazole ring (C2, C4, and C5). The C2 and C4 carbons would be significantly deshielded due to their attachment to nitrogen and bromine, respectively.

Two signals for the ethyl group carbons (-CH2- and -CH3).

The chemical shifts would provide insight into the electronic structure of the carbon backbone.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish the coupling relationships between protons, confirming the ethyl group's methylene and methyl protons are adjacent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the ethyl group to the amine nitrogen and the positions of the substituents on the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the N-ethyl group relative to the thiazole ring.

¹⁹F NMR Spectroscopy for Fluorinated Derivatives (if applicable as a research tool)

While not directly applicable to this compound, ¹⁹F NMR would be an invaluable tool for studying fluorinated analogues. Given that fluorine is a highly sensitive NMR nucleus with a wide chemical shift range, this technique would provide detailed information about the electronic environment of any fluorine atoms introduced into the molecule, aiding in the study of structure-activity relationships of fluorinated derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Peaks just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the ethyl group.

C=N stretch: A characteristic absorption in the 1600-1650 cm⁻¹ region for the imine functionality within the thiazole ring.

C=C stretch: A peak in the 1500-1600 cm⁻¹ range for the thiazole ring.

C-N stretch: An absorption in the 1250-1350 cm⁻¹ region.

C-Br stretch: A strong absorption in the lower frequency region (typically below 800 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can further confirm its structure.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₅H₇BrN₂S). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) would be observed, which is a definitive indicator of a single bromine atom in the molecule.

Fragmentation Pattern: The fragmentation of the molecule under electron ionization would likely involve the loss of the ethyl group, the bromine atom, and cleavage of the thiazole ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS allows for the calculation of a precise molecular formula.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, and Sulfur-32). The molecular formula is C₅H₈BrN₂S. An HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the elemental composition. While specific experimental data for this compound is not publicly available, the expected HRMS data can be predicted.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 206.9691 |

| [M+Na]⁺ | 228.9510 |

This table illustrates the anticipated m/z values for the protonated and sodiated molecular ions. The presence of the bromine atom would be distinguished by a characteristic isotopic pattern, with the ⁸¹Br isotope resulting in a peak at approximately 2 mass units higher ([M+2]+H]⁺) with a relative intensity close to that of the ⁷⁹Br peak.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique allows for the detailed mapping of the molecule's connectivity.

In a hypothetical MS/MS experiment on the [M+H]⁺ ion of this compound, several key fragmentation pathways could be anticipated. These would likely involve the cleavage of the ethyl group, loss of the bromine atom, and fragmentation of the thiazole ring itself. The resulting fragmentation pattern would serve as a unique fingerprint for the molecule, confirming the specific arrangement of its atoms.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystallographic Data Analysis and Conformation Studies

Should a single crystal of this compound be grown and analyzed, the resulting crystallographic data would be presented in a standardized format. This would include key parameters such as the crystal system, space group, unit cell dimensions, and the atomic coordinates of each atom in the asymmetric unit.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

This table illustrates the type of data that would be obtained. Analysis of this data would reveal the planarity of the thiazole ring and the conformation of the N-ethyl group relative to the ring.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of the crystal packing reveals how individual molecules are arranged in the solid state, which is governed by various intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

Computational and Theoretical Investigations of 4 Bromo N Ethyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often utilizing functionals like B3LYP, provide a foundational understanding of their chemical behavior.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the lowest energy state. For similar thiazole-containing compounds, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in related structures, the thiazole ring's planarity and its orientation relative to other functional groups are determined. These optimized geometries are critical for the accuracy of subsequent electronic structure calculations.

The electronic structure analysis of analogous molecules has shown that the distribution of electron density is significantly influenced by the constituent atoms and their arrangement. The presence of a bromine atom, an ethyl group, and the thiazole ring in 4-bromo-N-ethyl-1,3-thiazol-2-amine would dictate its electronic landscape, influencing its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a molecule is more reactive. In studies of similar thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring, while the LUMO may be distributed across other parts of the structure. This distribution is fundamental to understanding the sites of electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure.

For thiazole derivatives, characteristic vibrational modes can be assigned to specific functional groups. For example, C-H, C-N, and C-S stretching and bending vibrations within the thiazole ring, as well as vibrations associated with the N-ethyl and bromo substituents, would have distinct frequencies. These calculations aid in the interpretation of experimental spectroscopic data.

Reactivity Indices and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors include chemical potential, hardness, softness, and electrophilicity index. These parameters offer a general overview of the molecule's stability and reactivity.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the distribution of these functions across the atoms of this compound, one could predict which atoms are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations can reveal the conformational flexibility of the N-ethyl group and its interactions with the thiazole ring. By simulating the molecule in different environments (e.g., in a solvent), researchers can gain insights into how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its behavior. For related compounds, MD simulations have been used to understand how they interact with biological macromolecules, such as proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on physicochemical parameters for reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of reactivity, QSAR models can be developed using physicochemical parameters derived from computational methods.

A comprehensive review of scientific literature and crystallographic databases reveals no published research on the computational and theoretical investigations of This compound , specifically concerning its Hirshfeld surface analysis.

The generation of scientifically accurate content for the requested section, "5.4. Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State," is contingent upon the availability of prior crystallographic studies, typically obtained through single-crystal X-ray diffraction. This foundational data is essential for calculating Hirshfeld surfaces and analyzing the intermolecular interactions within the crystal lattice.

As no such studies for this compound appear to be publicly available, it is not possible to provide the detailed research findings, data tables, or discussion as outlined in the request. The specific information required to construct the article does not exist in the current body of scientific literature.

Advanced Research Applications of 4 Bromo N Ethyl 1,3 Thiazol 2 Amine in Chemical Science

As Building Blocks in Complex Organic Synthesis

The inherent functionality of 4-bromo-N-ethyl-1,3-thiazol-2-amine, with its multiple reaction sites, allows it to serve as a versatile precursor in the synthesis of more complex molecular architectures. The bromine atom can be functionalized through various cross-coupling reactions, while the 2-amino group and the endocyclic nitrogen atom can participate in cyclization and condensation reactions. derpharmachemica.com

The 2-aminothiazole (B372263) core is a well-established precursor for the synthesis of fused bicyclic heterocyclic systems, most notably thiazolo[3,2-a]pyrimidines. biointerfaceresearch.com These fused structures are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. biointerfaceresearch.comuomustansiriyah.edu.iq The synthesis typically involves a one-pot, three-component reaction where the 2-aminothiazole derivative reacts with a 1,3-dicarbonyl compound, such as acetylacetone, and an aldehyde. biointerfaceresearch.com

In the case of this compound, the exocyclic amino group acts as a nucleophile, attacking one of the carbonyl groups of the dicarbonyl compound, while the endocyclic nitrogen attacks the other, leading to the formation of the fused pyrimidine (B1678525) ring. The bromine atom at the C4 position of the original thiazole (B1198619) ring (which becomes the C7 position in the thiazolo[3,2-a]pyrimidine system) remains intact during this process, offering a reactive handle for further diversification of the final product. This strategy allows for the creation of complex, densely functionalized heterocyclic libraries. researchgate.net

Table 1: General Synthesis of Thiazolo[3,2-a]pyrimidines This table presents an interactive representation of a typical reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Aldehyde (R'-CHO) | 1,3-Dicarbonyl Compound | Acid (e.g., p-TSA) | Fused Thiazolo[3,2-a]pyrimidine |

While specific examples utilizing this compound for macrocycle synthesis are not extensively documented, its structure is well-suited for such applications. The bifunctional nature of the molecule—possessing both a nucleophilic amino group and a bromine atom suitable for coupling reactions—allows it to be envisioned as a monomer unit in polymerization or macrocyclization reactions.

For instance, under conditions promoting palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), the bromine atom could be used to link multiple thiazole units together. Simultaneously, the N-ethyl-amino group could be derivatized to introduce other functionalities capable of forming large ring structures. The inherent rigidity and defined geometry of the thiazole ring are advantageous in directing the formation of ordered supramolecular assemblies. Heterocyclic compounds, in general, are crucial components in the design of complex host-guest systems and molecular machines due to their specific coordination and hydrogen-bonding capabilities.

In Ligand Design for Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. nih.gov These ligands can chelate to metal ions, forming stable complexes with potential applications in catalysis. rsc.org

The 2-aminothiazole scaffold can act as a bidentate ligand, coordinating to metal centers through the endocyclic sulfur atom and one of the nitrogen atoms (either the endocyclic or exocyclic one). This N,S-donor character makes it suitable for forming stable chelate rings with a variety of transition metals, including copper(II), palladium(II), nickel(II), and zinc(II). veterinaria.orgresearchgate.netmdpi.com The formation of such metal complexes is confirmed through techniques like IR and NMR spectroscopy, where shifts in the characteristic vibrational frequencies or proton signals indicate the involvement of the heteroatoms in coordination. researchgate.netnih.gov The N-ethyl group on the exocyclic amine can influence the steric and electronic properties of the resulting metal complex, thereby fine-tuning its stability and reactivity.

Table 2: Coordination Potential of 2-Aminothiazole Ligands This table provides an interactive overview of coordination properties.

| Ligand Type | Donor Atoms | Common Metal Ions | Potential Geometry |

| 2-Aminothiazole Derivative | N, S | Cu(II), Pd(II), Fe(III), Ni(II), Zn(II) | Square Planar, Tetrahedral, Octahedral |

Metal complexes derived from thiazole-based ligands have shown significant promise in catalysis. acs.org Palladium complexes, in particular, are effective catalysts for C-H activation and cross-coupling reactions. rsc.orgacs.org For example, Pd-catalyzed direct arylation of the thiazole ring at the C5 position is a known transformation that allows for the efficient formation of C-C bonds. nih.govresearchgate.net Ligands based on this compound could be used to create well-defined palladium catalysts. The resulting complex could then catalyze reactions at other sites or, if the bromine is replaced, the ligand itself could be part of a larger catalytic structure.

Furthermore, the field of asymmetric catalysis often relies on chiral ligands to induce stereoselectivity. nih.gov While this compound is achiral, it could be derivatized—for instance, by introducing a chiral center on the ethyl group or by using it to build a larger, chiral ligand architecture—to create catalysts for asymmetric transformations. The development of chiral N,S-ligands is an active area of research for reactions like asymmetric hydrogenation and allylic alkylation. researchgate.net

As Probes for Chemical Biology Studies

The 2-aminothiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govnih.gov This scaffold is a key component in molecules targeting a wide range of biological processes, including acting as kinase inhibitors, antimicrobials, and anti-inflammatory agents. mdpi.comnih.gov

Given this precedent, this compound serves as an excellent starting point for the development of chemical probes to study these biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to investigate its function. The bromine atom on the thiazole ring is particularly useful in this context, as it can be functionalized to attach reporter tags (like fluorescent dyes or biotin) or photoreactive groups for target identification studies via photo-affinity labeling. By systematically modifying the substituents on the 2-aminothiazole core, libraries of compounds can be generated and screened to identify potent and selective probes for various enzymes or receptors. researchgate.netnih.gov

Investigations into Enzyme-Inhibitor Interactions at a Molecular Level (e.g., tyrosinase, elastase)

Thiazole-containing compounds are widely investigated as potential enzyme inhibitors. For instance, various derivatives have been studied for their ability to inhibit enzymes like tyrosinase and elastase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetics and treatments for hyperpigmentation disorders. nih.govmdpi.com Elastase, a protease, is a target in studies of inflammatory diseases and skin aging.

However, a detailed review of the scientific literature reveals a lack of specific studies focused on the molecular interactions between This compound and enzymes such as tyrosinase or elastase. While related bromothiazole and aminothiazole structures have been explored in this context, specific inhibitory activity and molecular docking studies for this compound are not publicly available at this time.

Development of Fluorescent or Spectroscopic Probes

The development of fluorescent and spectroscopic probes is a significant area of chemical research, enabling the detection and imaging of various analytes and biological processes. The inherent electronic properties of heterocyclic compounds like thiazoles can sometimes be exploited to create such probes.

Currently, there is no specific research documented in the public domain regarding the development or application of This compound as a fluorescent or spectroscopic probe. The synthesis and photophysical properties required for such applications have not been reported for this compound.

Potential in Material Science and Optoelectronic Applications

Polymer Synthesis and Functional Materials

Thiazole-containing polymers are of interest in material science due to their potential thermal stability, conductivity, and other functional properties. Monomers containing thiazole rings can be used to synthesize a variety of functional polymers.

Despite the general interest in thiazole-based polymers, there are no specific reports on the use of This compound as a monomer in polymer synthesis or in the development of functional materials. Research into the polymerization of this specific compound has not been published.

Role in Agrochemical Research as Synthetic Intermediates

The thiazole ring is a key structural motif in a number of commercially successful fungicides and other agrochemicals. Brominated intermediates are often valuable in the synthesis of more complex, biologically active molecules.

While the general class of brominated thiazoles serves as important intermediates in agrochemical synthesis, there is no specific information available in the public research domain detailing the role of This compound as a synthetic intermediate in the development of new agrochemicals.

Future Research Directions and Unexplored Avenues for 4 Bromo N Ethyl 1,3 Thiazol 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 4-bromo-N-ethyl-1,3-thiazol-2-amine. While classical methods for 2-aminothiazole (B372263) synthesis exist, contemporary research is moving towards greener alternatives. nih.gov

Exploration into one-pot synthesis methodologies could significantly improve efficiency. For instance, a one-pot reaction using methyl ketones and thiourea (B124793) with a recoverable, magnetic nanocatalyst has been shown to be effective for other 2-aminothiazoles and could be adapted. rsc.org Such methods often offer advantages like shorter reaction times, high yields, and simplified catalyst separation. rsc.org

Furthermore, the use of sustainable and non-toxic reagents and solvents should be a key focus. Research into replacing hazardous reagents like elemental iodine with safer halogen sources, such as trichloroisocyanuric acid (TCCA), has shown promise in the synthesis of related compounds. rsc.org The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been demonstrated to enhance product yields in 2-aminothiazole synthesis compared to traditional organic solvents. rsc.org Additionally, the application of nanocatalysts, such as starch nanoparticles or metal-based nanorods, could offer solvent-free and milder reaction conditions. rsc.orgmdpi.com

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The unique structure of this compound offers multiple avenues for derivatization, which remain largely unexplored. The bromine atom at the C4 position is a key site for cross-coupling reactions. Future work could investigate regioselective palladium-catalyzed cross-coupling reactions, such as Negishi and Stille couplings, to introduce a wide variety of alkyl, aryl, and alkynyl substituents at this position. nih.gov This approach has been successfully used to synthesize 2'-substituted 4-bromo-2,4'-bithiazoles from 2,4-dibromothiazole. nih.gov

The 2-amino group is another critical handle for derivatization. Modification of this group into amides, ureas, or sulfonamides could lead to novel compounds with enhanced biological activities. excli.denih.govnih.gov For example, the conversion of the 2-amino group to a thiourea has been used as a step in the synthesis of other substituted 2-aminothiazoles. rsc.org Reaction with isothiocyanates to form thiazolyl-thiourea derivatives is another viable strategy that has been explored for other 2-aminothiazoles. mdpi.comnih.gov Furthermore, the amino group can be cyclized with various reagents to create more complex heterocyclic systems, such as imidazo[2,1-b]thiazoles. mdpi.comnih.gov

Advanced Mechanistic Studies of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For synthetic reactions, mechanistic studies can help to understand the role of catalysts and intermediates. For example, in the proposed nanocatalyst-assisted synthesis, a suggested mechanism involves the activation of a methyl carbonyl group by the catalyst's acidic sites, followed by the formation of a chloro-intermediate. rsc.org Investigating the precise nature of these intermediates and the catalytic cycle through techniques like in-situ spectroscopy and kinetic studies would be highly valuable.

For any discovered biological activities, mechanistic studies are essential to understand how the molecule interacts with its target. This could involve identifying the binding site on a target protein and characterizing the non-covalent interactions that govern binding.

Integration with Machine Learning and AI for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and development of new molecules. rsc.org These technologies can be applied to this compound and its derivatives in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. nih.goveurekaselect.comdntb.gov.ua By training ML models on a dataset of synthesized compounds and their measured activities, it is possible to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net Such models have been successfully applied to predict the anti-urease and estrogen receptor inhibitory activities of other thiazole (B1198619) derivatives. nih.govresearchgate.net

Generative AI models can be used to design novel molecules with desired properties in silico. youtube.comarxiv.org These models can explore a vast chemical space to identify new derivatives of this compound that are optimized for specific properties like target affinity and low toxicity. youtube.com This approach has the potential to significantly reduce the time and cost associated with drug discovery. youtube.com

Investigation of Emerging Applications in Interdisciplinary Fields

While the 2-aminothiazole scaffold is well-known in medicinal chemistry for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the specific applications of this compound are yet to be determined. nih.govfabad.org.trnih.govresearchgate.nettandfonline.com Future research should therefore aim to screen this compound and its derivatives against a variety of biological targets.

Beyond medicine, there is potential for application in materials science. Thiazole-containing compounds are being investigated for their use in organic electronics. The specific electronic properties imparted by the bromo and ethylamino substituents could make this compound a useful building block for novel organic semiconductors or dyes.

Furthermore, the field of chemical biology could benefit from derivatives of this compound. For example, fluorescently tagged versions could be synthesized to be used as probes for studying biological processes. The reactivity of the bromo-substituent could also be exploited for the development of covalent probes for target identification and validation.

Q & A

What are the optimal synthetic routes for 4-bromo-N-ethyl-1,3-thiazol-2-amine, and how can structural purity be validated?

Basic Synthesis & Characterization

The synthesis typically involves bromination of a pre-formed thiazole core or Hantzsch condensation with ethylamine and brominated precursors. For example, bromine can be introduced via electrophilic substitution on the thiazole ring. Post-synthesis, purity is validated using 1H/13C NMR to confirm substituent positions and GC-MS to assess molecular weight integrity. Elemental analysis ensures stoichiometric alignment with theoretical values (e.g., C, H, N, S, Br). Recrystallization in ethanol or DMSO is recommended for purification .

How does the bromine substituent influence nucleophilic substitution reactions in this compound?

Advanced Reaction Mechanisms

The bromine atom at the 4-position acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction). Reactivity is enhanced by the electron-withdrawing thiazole ring, which polarizes the C-Br bond. Kinetic studies using HPLC or TLC can monitor reaction progress, while DFT calculations predict regioselectivity. Competing side reactions (e.g., ring oxidation) require controlled conditions (low temperature, inert atmosphere) .

What crystallographic strategies are effective for resolving structural ambiguities in brominated thiazoles?

Advanced Structural Analysis

Single-crystal X-ray diffraction with SHELXL (via Olex2 or similar software) is ideal. Heavy bromine atoms facilitate phase determination via direct methods. Key parameters include refining anisotropic displacement parameters and validating with R1/wR2 residuals. For disordered structures, PART instructions or TWIN commands in SHELXL resolve ambiguities. Comparative analysis with databases (e.g., CCDC) identifies bond-length deviations (>0.02 Å may indicate strain) .

How should researchers design assays to evaluate this compound’s antimicrobial activity?

Basic Bioactivity Testing

Use standardized protocols like MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO). For fungal assays, Candida albicans is common. Cytotoxicity screening (e.g., MTT assay on mammalian cells) ensures selectivity. Structural analogs (e.g., ’s N-isobutyl derivatives) provide SAR benchmarks .

How can substituent modifications enhance bioactivity? A case study in SAR.

Advanced Structure-Activity Relationship (SAR)

Systematic replacement of the N-ethyl group with bulkier alkyl chains (e.g., isopropyl) or aromatic groups (e.g., 4-chlorophenyl) modulates lipophilicity and target binding. For example, ’s nitro-substituted analogs show enhanced electronic interactions. Use molecular docking (AutoDock Vina) to predict binding to bacterial topoisomerases or kinases. Validate with IC50 measurements and correlate logP values (HPLC-derived) with activity trends .

How to address contradictions in spectroscopic data during characterization?

Advanced Data Analysis

Conflicting NMR signals (e.g., unexpected splitting) may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR (VT-NMR) between 25–100°C can stabilize conformers. For mass spectrometry, HRMS-ESI resolves isotopic patterns (e.g., 79Br/81Br doublets). Cross-validate with IR spectroscopy to confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

What purification methods maximize yield without compromising purity?

Basic Purification Techniques

Flash chromatography (silica gel, ethyl acetate/hexane gradient) is preferred for crude mixtures. For polar byproducts, preparative HPLC (C18 column, acetonitrile/water) achieves >95% purity. Recrystallization from ethanol/water (7:3) optimizes crystal lattice formation. Monitor via melting point analysis (deviation >2°C indicates impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.